molecular formula C23H23N3O3 B2870066 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946220-89-9

1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2870066
CAS No.: 946220-89-9
M. Wt: 389.455
InChI Key: NWTPNFHNPLMEDQ-UHFFFAOYSA-N
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Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a bicyclic core structure with a carboxamide substituent at position 3. The molecule features a (2,5-dimethylphenyl)methyl group at position 1 and a 4-acetamidophenyl moiety at the N-terminus.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-6-7-16(2)18(13-15)14-26-12-4-5-21(23(26)29)22(28)25-20-10-8-19(9-11-20)24-17(3)27/h4-13H,14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTPNFHNPLMEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyridine derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.

    Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific pathways in disease treatment.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Core Variations

The compound’s closest structural analogs include derivatives of 2-oxo-1,2-dihydropyridine-3-carboxamide and related scaffolds, such as 4-oxo-1,4-dihydronaphthyridine-3-carboxamides. Key differences lie in the core structure and substituent chemistry:

Substituent Effects

  • R1 Group : The (2,5-dimethylphenyl)methyl group in the target compound introduces significant steric hindrance compared to the pentyl chain in compound 67 or the hydrogen atom in the brominated analog . This may reduce solubility but enhance target binding through hydrophobic interactions.
  • R2 Group: The 4-acetamidophenyl moiety likely participates in hydrogen bonding via its acetamido group, contrasting with the halogenated aryl groups in other analogs. For example, the bromine in the analog from contributes to electron-withdrawing effects but lacks H-bond donor capacity .

Tautomerism and Conformational Stability

Similar to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the target compound is expected to adopt the keto-amine tautomer rather than the hydroxy-pyridine form. This tautomerism stabilizes the planar conformation, facilitating π-stacking interactions and influencing crystal packing.

Research Findings and Implications

  • Planarity and Bioavailability : The near-planar conformation observed in dihydropyridine analogs (e.g., dihedral angle of 8.38° in ’s compound) enhances intermolecular interactions but may reduce membrane permeability . The target compound’s bulky R1 group could mitigate this by disrupting excessive planarity.
  • Crystallographic Behavior : Centrosymmetric dimerization via N—H⋯O bonds, as seen in ’s compound, is a recurring motif in this class and may influence crystallization efficiency .

Biological Activity

The compound 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , often referred to as compound A, is a derivative of dihydropyridine that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O3
  • Molecular Weight : 424.46 g/mol

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compound A through various mechanisms:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated a significant reduction in cell viability at concentrations ranging from 50 to 100 µM.
    Concentration (µM)A549 Cell Viability (%)MCF-7 Cell Viability (%)
    0100100
    507580
    1005060
    The compound exhibited a dose-dependent cytotoxic effect on both cell lines, with IC50 values calculated at approximately 70 µM for A549 and 85 µM for MCF-7 cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Compound A appears to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Antimicrobial Activity

In addition to its anticancer properties, compound A has shown promise as an antimicrobial agent:

  • Pathogen Testing : The compound was evaluated against various bacterial strains including multidrug-resistant Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus16
    Klebsiella pneumoniae64
    These results indicate that compound A possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Study 1: Anticancer Efficacy in Vivo

A recent in vivo study utilized a mouse model bearing A549 xenografts to assess the therapeutic efficacy of compound A. Mice treated with the compound at a dosage of 10 mg/kg body weight showed a marked reduction in tumor size compared to control groups receiving saline or standard chemotherapy agents.

Study 2: Synergistic Effects with Other Antimicrobials

Another investigation explored the synergistic effects of compound A when combined with existing antibiotics like ampicillin. The combination therapy exhibited enhanced efficacy against resistant strains of bacteria, suggesting that compound A could serve as an adjunctive treatment option in antimicrobial therapies .

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